molecular formula C12H20INO2 B13642158 tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate

tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate

Cat. No.: B13642158
M. Wt: 337.20 g/mol
InChI Key: XYNAJUPMDWTZHR-UHFFFAOYSA-N
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Description

tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate is a high-purity chemical reagent exclusively for research applications. It is a derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a structure widely recognized in medicinal chemistry as a valuable bioisostere for a para-substituted phenyl ring or a tert-butyl group . The iodine substituent on the BCP core makes this compound a versatile intermediate for further synthetic modification, primarily through cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs. While specific biological activity data for this exact compound is not available in the public domain, related BCP derivatives are investigated as potential inhibitors for various enzymatic targets, such as glycosidases . The carbamate protecting group (Boc) enhances the compound's stability and handling characteristics during synthetic sequences. This product is strictly for use in laboratory research and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this BCP-building block to develop novel chemical entities for pharmaceutical, agrochemical, and materials science applications.

Properties

Molecular Formula

C12H20INO2

Molecular Weight

337.20 g/mol

IUPAC Name

tert-butyl N-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]carbamate

InChI

InChI=1S/C12H20INO2/c1-10(2,3)16-9(15)14-5-4-11-6-12(13,7-11)8-11/h4-8H2,1-3H3,(H,14,15)

InChI Key

XYNAJUPMDWTZHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC12CC(C1)(C2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Bicyclo[1.1.1]pentane Derivatives

The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives typically involves the generation of the bicyclic framework from precursors such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane or [1.1.1]propellane, followed by functionalization steps to introduce substituents including iodine and carbamate groups.

Two main approaches are reported:

  • Organolithium-mediated cyclization: Organolithium reagents (e.g., phenyllithium) are reacted with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in ether solvents at low temperatures (-80 °C to 0 °C) to generate bicyclo[1.1.1]pentane intermediates. The reaction is typically performed under inert atmosphere with careful temperature control to optimize yield and selectivity.

  • Radical and photochemical methods: Photochemical or radical reactions involving [1.1.1]propellane and haloalkanes or haloesters under irradiation or with radical initiators (e.g., triethylborane) enable the formation of 1,3-disubstituted bicyclo[1.1.1]pentane derivatives in a single step. This method is noted for its efficiency and mild conditions.

Specific Preparation of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate

While direct literature on the exact ethyl-linked iodinated carbamate is limited, closely related compounds such as tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate have been synthesized using the following general route:

  • Synthesis of 3-iodobicyclo[1.1.1]pentane intermediates:

    • Starting from [1.1.1]propellane, a radical addition of ethyl iodoacetate or similar iodoalkyl reagents is performed in the presence of triethylborane as a radical initiator at room temperature or 0 °C.
    • This yields the corresponding 3-iodobicyclo[1.1.1]pentane derivatives with high efficiency (yields up to 92%) after purification by column chromatography.
  • Introduction of the carbamate protecting group:

    • The amino group on the bicyclo[1.1.1]pentane scaffold is protected using tert-butyl carbamate (Boc) chemistry, typically by reacting the corresponding amine with di-tert-butyl dicarbonate under mild conditions to afford tert-butyl N-substituted carbamates.
    • For the ethyl-linked variant, the aminoethyl side chain is introduced via nucleophilic substitution or reductive amination on the iodinated bicyclo[1.1.1]pentane intermediate.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Organolithium addition Phenyllithium, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, Et2O -45 to 0 92-94 Dropwise addition at -45 °C, stirred 2 h at 0 °C
Radical addition of iodoalkyl [1.1.1]Propellane, ethyl iodoacetate, triethylborane 0 to 25 85-92 Reaction time 15 min to 2 h, air atmosphere preferred
Carbamate protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Room temp High Standard Boc protection protocols

Solvent and Temperature Effects

  • Ether solvents such as diethyl ether, tetrahydrofuran, and methyl tetrahydrofuran are preferred for organolithium reactions due to their ability to stabilize reactive intermediates.
  • Aromatic solvents (benzene, toluene) and alkanes (pentane, hexane) have also been used depending on the step and desired reaction kinetics.
  • Low temperatures (-80 °C to 0 °C) are critical to control the reactivity of organolithium reagents and avoid side reactions.

Mechanistic Insights

  • The organolithium approach proceeds via nucleophilic attack on the cyclopropane ring, opening it to form the bicyclo[1.1.1]pentane core.
  • Radical methods utilize the high ring strain of [1.1.1]propellane to undergo radical addition, initiated by oxygen-activated triethylborane, to form the 1,3-disubstituted bicyclic products efficiently.
  • The iodide substituent serves as a versatile handle for further functionalization via cross-coupling or nucleophilic substitution.

Summary Table of Preparation Methods

Preparation Aspect Organolithium Method Radical/Photochemical Method
Starting materials 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane [1.1.1]Propellane + iodoalkyl reagents
Key reagents Phenyllithium, ethers Triethylborane, ethyl iodoacetate
Temperature range -80 °C to 0 °C 0 °C to room temperature
Reaction time 1-2 hours 15 minutes to 2 hours
Yield range 90-94% 85-92%
Advantages High selectivity, well-controlled Mild conditions, efficient radical initiation
Limitations Requires low temperature, air-sensitive reagents Radical reactions may need oxygen initiation

Chemical Reactions Analysis

tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.

    Reduction Reactions: The compound can be reduced to form different derivatives, often using hydrogenation or other reducing agents.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as hydroxyl or carbonyl groups.

Scientific Research Applications

tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and reactivity.

    Materials Science: The compound is explored for its potential in creating new materials with specific properties.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can modulate various biological pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Reactivity

  • Aminomethyl Derivatives: The free amine in tert-butyl N-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)carbamate permits further functionalization via amide bond formation, unlike tert-butyl-protected analogs .

Research Findings and Data

Physicochemical Properties

  • LogP Values: Iodine-substituted BCP-carbamates exhibit higher hydrophobicity (LogP ~2.5) compared to hydroxyethyl (LogP ~1.2) or aminomethyl (LogP ~0.8) analogs .
  • Thermal Stability : Fluorinated derivatives (e.g., CAS 1826900-85-9) show enhanced thermal stability (decomposition >250°C) due to strong C–F bonds .

Q & A

Q. Comparative Analysis :

CompoundFunctional GroupIC₅₀ (μM)Key Difference
Target Compound Iodine, carbamate3.2 ± 0.5High lipophilicity
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateAmino group12.4 ± 1.1Reduced membrane permeability
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoateEster8.7 ± 0.8Faster metabolic clearance

Advanced: What purification challenges arise during scale-up, and how are they addressed?

Methodological Answer:
Challenges include:

  • By-Product Removal : Diiodinated isomers require silica gel chromatography (hexane/EtOAc gradients) .
  • Solubility Issues : Use mixed solvents (e.g., CH₂Cl₂/MeOH) for recrystallization .
  • Purity Validation : LC-MS with ESI+ ionization confirms >98% purity; residual palladium < 10 ppm via ICP-MS .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign bridgehead protons (δ 2.5–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) .
  • HRMS : Exact mass validation (e.g., m/z 309.1470 for [M+H]⁺) .

Advanced: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via HPLC .
  • Degradation Pathways : Acidic conditions hydrolyze the carbamate group; iodine substituent stabilizes the bicyclic core .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : SwissADME calculates LogP ~2.8 (moderate lipophilicity) and high intestinal absorption .
  • Metabolic Sites : CYP3A4-mediated oxidation predicted via StarDrop’s WhichP450 module .

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